molecular formula C10H12ClN3O3 B12315679 3-Oxo-6-pyridin-3-yldiazinane-4-carboxylic acid;hydrochloride

3-Oxo-6-pyridin-3-yldiazinane-4-carboxylic acid;hydrochloride

Cat. No.: B12315679
M. Wt: 257.67 g/mol
InChI Key: VDFHAOSCULUFAO-UHFFFAOYSA-N
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Description

3-Oxo-6-pyridin-3-yldiazinane-4-carboxylic acid;hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyridine ring fused to a diazinane ring, with a carboxylic acid and a ketone functional group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-6-pyridin-3-yldiazinane-4-carboxylic acid;hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyridine derivative, followed by the introduction of the diazinane ring through cyclization reactions. The carboxylic acid and ketone functionalities are then introduced through oxidation and substitution reactions, respectively.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the synthesis process. The final product is often purified using techniques like recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-6-pyridin-3-yldiazinane-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone and carboxylic acid groups can be reduced to alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the pyridine ring, leading to a diverse array of derivatives.

Scientific Research Applications

3-Oxo-6-pyridin-3-yldiazinane-4-carboxylic acid;hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Oxo-6-pyridin-3-yldiazinane-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the pyridine and diazinane rings allows for specific interactions with active sites, while the carboxylic acid and ketone groups can form hydrogen bonds and other interactions that stabilize the binding.

Comparison with Similar Compounds

Similar Compounds

    3-Oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide: This compound shares a similar core structure but differs in the presence of an aryl group and a carbohydrazide moiety.

    4-Oxo-1,4-dihydropyridine-3-carboxylic acid: This compound has a similar pyridine ring but lacks the diazinane ring and has different functional groups.

Uniqueness

3-Oxo-6-pyridin-3-yldiazinane-4-carboxylic acid;hydrochloride is unique due to the combination of the pyridine and diazinane rings, along with the specific functional groups. This unique structure allows for distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H12ClN3O3

Molecular Weight

257.67 g/mol

IUPAC Name

3-oxo-6-pyridin-3-yldiazinane-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H11N3O3.ClH/c14-9-7(10(15)16)4-8(12-13-9)6-2-1-3-11-5-6;/h1-3,5,7-8,12H,4H2,(H,13,14)(H,15,16);1H

InChI Key

VDFHAOSCULUFAO-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NNC1C2=CN=CC=C2)C(=O)O.Cl

Origin of Product

United States

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